molecular formula C11H16ClN3OS B14214856 N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 828921-06-8

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B14214856
CAS No.: 828921-06-8
M. Wt: 273.78 g/mol
InChI Key: AZRFSLAJYWYDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic compound that features a unique combination of a thiazole ring, a pyrrolidine ring, and a chlorinated aromatic system

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated site .

Mechanism of Action

The mechanism of action of N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Properties

CAS No.

828921-06-8

Molecular Formula

C11H16ClN3OS

Molecular Weight

273.78 g/mol

IUPAC Name

N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C11H16ClN3OS/c1-7(2)9(16)14-11-13-8(12)10(17-11)15-5-3-4-6-15/h7H,3-6H2,1-2H3,(H,13,14,16)

InChI Key

AZRFSLAJYWYDEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=C(S1)N2CCCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.